4-Fluoro-1h-pyrrolo[2,3-b]pyridine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Fluoro-1h-pyrrolo[2,3-b]pyridine-5-carbonitrile” is a chemical compound with the molecular formula C8H4FN3 . It has a molecular weight of 161.14 g/mol . The compound is solid in physical form .
Synthesis Analysis
The synthesis of “4-Fluoro-1h-pyrrolo[2,3-b]pyridine-5-carbonitrile” has been reported in the literature . The synthesis process involves regioselective fluorination using either the Balz-Schiemann reaction or lithium-halogen exchange .
Molecular Structure Analysis
The molecular structure of “4-Fluoro-1h-pyrrolo[2,3-b]pyridine-5-carbonitrile” consists of a pyrrolopyridine core with a fluorine atom at the 4-position and a carbonitrile group at the 5-position . The InChI code for this compound is 1S/C8H4FN3/c9-7-5(3-10)4-12-8-6(7)1-2-11-8/h1-2,4H,(H,11,12)
.
Physical And Chemical Properties Analysis
“4-Fluoro-1h-pyrrolo[2,3-b]pyridine-5-carbonitrile” is a solid compound . It has a molecular weight of 161.14 g/mol . The compound has a topological polar surface area of 52.5 Ų . It has a XLogP3-AA value of 1.1, indicating its lipophilicity .
Scientific Research Applications
Structural Analysis and Synthesis :
- The crystal structure and molecular interactions of pyridine derivatives, including those related to "4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile," have been analyzed through X-ray diffraction and Hirshfeld surface analysis (Venkateshan et al., 2019).
- There's a documented concise and efficient synthesis process for "4-Fluoro-1H-pyrrolo[2,3-b]pyridine" from "1H-pyrrolo[2,3-b]pyridine N-oxide" using regioselective fluorination techniques (Thibault et al., 2003).
Biological Activity and Pharmacological Potential :
- Synthesis and characterization of new biologically active pyrrolo[2,3-b]pyridine scaffolds have been conducted, implying potential pharmacological applications (Sroor, 2019).
- Docking studies and quantitative structure-activity relationship (QSAR) methods have been employed to analyze the molecular features of similar fluorinated pyrrolopyridine derivatives for their role as c-Met kinase inhibitors (Caballero et al., 2011).
Potential as Corrosion Inhibitors :
- Ultrasound-assisted synthesis of pyrazolo[3,4-b]pyridine derivatives, which are structurally related to "4-Fluoro-1H-pyrrolo[2,3-b]pyridine," has shown potential as corrosion inhibitors for mild steel in acidic environments (Dandia et al., 2013).
Electrochemical and Spectroscopic Applications :
- The synthesis and electrochemical characterization of derivatives of "4,7-diamino-1,10-phenanthrolines" and their precursors, related to "4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile," have been explored, highlighting their potential in electronic applications (Nycz et al., 2019).
Safety And Hazards
properties
IUPAC Name |
4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FN3/c9-7-5(3-10)4-12-8-6(7)1-2-11-8/h1-2,4H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTLURUDTJBJRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501221781 |
Source
|
Record name | 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 4-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501221781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-1h-pyrrolo[2,3-b]pyridine-5-carbonitrile | |
CAS RN |
1260381-44-9 |
Source
|
Record name | 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 4-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1260381-44-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 4-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501221781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.